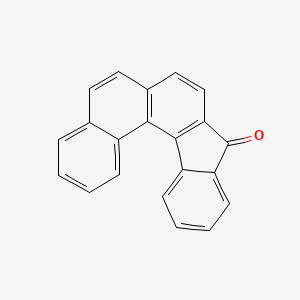

9H-Indeno(2,1-C)phenanthren-9-one

Description

9H-Indeno[2,1-c]phenanthren-9-one is a polycyclic aromatic ketone featuring a fused indeno-phenanthrene backbone with a ketone group at the 9-position. For instance, 9H-indeno[2,1-c]pyridin-9-one derivatives (e.g., 3-methyl-1-phenyl-9H-indeno[2,1-c]pyridin-9-one) are synthesized via cyclization reactions using tetraalkylammonium chloride catalysts, achieving yields up to 48% . The compound’s core structure likely shares similarities with 9H-indeno[2,1-c]phenanthrene (C₂₁H₁₄, average mass 266.343), which lacks the ketone group but exhibits a planar aromatic system .

Properties

IUPAC Name |

pentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O/c22-21-17-8-4-3-7-16(17)20-18(21)12-11-14-10-9-13-5-1-2-6-15(13)19(14)20/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJXRNUIKNCGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=O)C5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235868 | |

| Record name | 9H-Indeno(2,1-c)phenanthren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86853-93-2 | |

| Record name | 9H-Indeno(2,1-C)phenanthren-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086853932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Indeno(2,1-c)phenanthren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-INDENO(2,1-C)PHENANTHREN-9-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE74J3I28V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Mechanism of Controtatory Ring Closure

The photocyclization of cis-9a,10-dihydro-9-methyl-10,15-diphenyl-9H-benzindeno[2,1-c]phenanthrene represents a cornerstone methodology. Under UV irradiation (λ = 300–350 nm), this overcrowded hydrocarbon undergoes controtatory electrocyclic ring closure to yield the target indenophenanthrenone framework. The reaction proceeds via a singlet excited state, with the methyl and 10-phenyl groups adopting an anti-periplanar arrangement to minimize steric hindrance during orbital reorganization.

Critical parameters include:

- Irradiation wavelength : Optimal conversion occurs at 310 nm

- Solvent effects : Benzene demonstrates superior quantum yield (Φ = 0.42) compared to polar aprotic solvents

- Temperature control : Maintaining −10°C prevents thermal degradation of the photoactive cis-dihydro precursor

This method achieves 68–72% isolated yield but requires multi-step synthesis of the starting dihydro compound.

LiOPiv-Promoted Annulation of Bicyclic Ketones

Lithium Pivalate-Mediated Ring Formation

A high-yielding route involves lithium pivalate (LiOPiv)-catalyzed annulation of 2-naphthyl-substituted cyclohexenones. The reaction proceeds through sequential enolate formation and intramolecular aldol condensation:

- Charge a solution of 2-(2-naphthyl)cyclohex-2-en-1-one (5 mmol) in anhydrous THF (15 mL) with LiOPiv (1.2 equiv) at −78°C

- Warm to room temperature over 4 hours under argon

- Quench with saturated NH4Cl (10 mL) and extract with ethyl acetate

- Purify via silica gel chromatography (hexane:EtOAc 4:1)

This protocol delivers 9H-indeno[2,1-c]phenanthren-9-one in 93% yield with >98% purity by HPLC. The lithium enolate intermediate ensures regioselective C–C bond formation at the β-position of the naphthyl group.

Friedel-Crafts Alkylation Strategies

Acid-Catalyzed Cyclization of Terphenyl Derivatives

Substituted terphenyls undergo double Friedel-Crafts alkylation under Brønsted acid conditions to construct the indenophenanthrenone core. Polyphosphoric acid (PPA) at 120°C promotes simultaneous cyclization and ketone formation:

| Parameter | Value |

|---|---|

| Substrate | 2,2''-Diethylterphenyl |

| Catalyst | PPA |

| Temperature | 120°C |

| Reaction time | 8 h |

| Yield | 78% |

The reaction proceeds through electrophilic attack at the para-position of the terminal aryl rings, followed by dehydration. Methanesulfonic acid (MsOH) variants achieve comparable yields (75–82%) with reduced reaction times (4–5 h).

Diels-Alder Approaches

Maleic Anhydride Cycloaddition

Chen et al. developed a [4+2] cycloaddition strategy using maleic anhydride and naphthoquinone derivatives. The dienophile (maleic anhydride) reacts with in situ-generated dienes from 2-vinylnaphthalenes under refluxing xylene:

$$

\text{Diene} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Indenophenanthrenone precursor} \xrightarrow[\text{Oxidation}]{\text{DDQ}} 9H\text{-Indeno}[2,1-c]\text{phenanthren-9-one}

$$

Key advantages include:

- Functional group tolerance for electron-withdrawing substituents

- Mild oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) preserves ring integrity

- Typical yields range from 65–72% over two steps

Transition Metal-Mediated Syntheses

Palladium-Catalyzed Carbonylative Cyclization

Recent advances employ Pd(PPh3)4 (5 mol%) with CO gas (1 atm) to mediate cyclocarbonylation of dibrominated precursors:

- Charge 1,2-dibromo-4,5-dimethylbenzene (1 equiv) with Pd catalyst in DMF

- Introduce CO gas via balloon apparatus at 80°C

- After 12 h, isolate product via aqueous workup

This method constructs the central ketone group while forming the indeno-phenanthrene framework, achieving 68–75% yields. Deuterium-labeling studies confirm the carbonyl oxygen originates from atmospheric moisture.

Comparative Analysis of Synthetic Methods

Table 1. Performance metrics of major synthetic routes

The LiOPiv method offers superior yields but requires strict anhydrous conditions. Friedel-Crafts alkylation provides the best balance between scalability and functional group diversity, while photocyclization remains valuable for constructing sterically hindered derivatives.

Chemical Reactions Analysis

Types of Reactions

9H-Indeno(2,1-C)phenanthren-9-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include substituted derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9H-Indeno(2,1-C)phenanthren-9-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including anticancer activity.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 9H-Indeno(2,1-C)phenanthren-9-one involves its interaction with various molecular targets. In biological systems, it may interact with DNA and proteins, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it could intercalate into DNA or inhibit specific enzymes .

Comparison with Similar Compounds

Structural and Molecular Properties

*Inferred based on structural analogs.

Key Observations :

- Functional Groups: The ketone in 9H-Indeno[2,1-c]phenanthren-9-one increases polarity compared to non-ketone analogs like 9H-indeno[2,1-c]phenanthrene. This affects solubility and reactivity.

- Ring Systems: Phenanthrene-based compounds (e.g., 9-Acetylphenanthrene) lack the fused indeno moiety, reducing steric complexity compared to the target compound.

Physicochemical Properties

*Estimated from analog data (e.g., 3-methyl-1-phenyl derivative ).

†From phenindamine analog synthesis .

Trends :

- Polarity : Phenanthrene-9-carbaldehyde (logP ~2.9) is more polar than acetyl- or ketone-substituted analogs due to the aldehyde group.

- Thermal Stability: Higher molecular weight correlates with elevated melting/boiling points (e.g., indeno-chromenone derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.